3-{1-[(2-chlorophenyl)methyl]-2,4-dioxo-1,2,3,4-tetrahydroquinazolin-3-yl}-N-[(furan-2-yl)methyl]propanamide
Description
This compound is a tetrahydroquinazolinone derivative featuring a 2-chlorobenzyl group at the 1-position of the quinazolinone core and a propanamide side chain linked to a furfuryl group. Quinazolinones are known for their diverse pharmacological activities, including antitumor, antimicrobial, and kinase inhibitory properties. The 2-chlorophenyl substituent enhances lipophilicity and may influence binding affinity to biological targets, while the furan moiety contributes to π-π stacking interactions. The molecular weight is estimated to be ~440–450 g/mol, comparable to structurally related analogs .
Properties
Molecular Formula |
C23H20ClN3O4 |
|---|---|
Molecular Weight |
437.9 g/mol |
IUPAC Name |
3-[1-[(2-chlorophenyl)methyl]-2,4-dioxoquinazolin-3-yl]-N-(furan-2-ylmethyl)propanamide |
InChI |
InChI=1S/C23H20ClN3O4/c24-19-9-3-1-6-16(19)15-27-20-10-4-2-8-18(20)22(29)26(23(27)30)12-11-21(28)25-14-17-7-5-13-31-17/h1-10,13H,11-12,14-15H2,(H,25,28) |
InChI Key |
PSTQMHPDFSSZQM-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C(=C1)CN2C3=CC=CC=C3C(=O)N(C2=O)CCC(=O)NCC4=CC=CO4)Cl |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-{1-[(2-chlorophenyl)methyl]-2,4-dioxo-1,2,3,4-tetrahydroquinazolin-3-yl}-N-[(furan-2-yl)methyl]propanamide typically involves multi-step organic reactions. One common synthetic route includes:
Formation of the Quinazolinone Core: The quinazolinone core can be synthesized by the cyclization of anthranilic acid derivatives with formamide or its derivatives under acidic or basic conditions.
Introduction of the Chlorophenyl Group: The chlorophenyl group can be introduced via a Friedel-Crafts alkylation reaction using 2-chlorobenzyl chloride and an appropriate catalyst such as aluminum chloride.
Attachment of the Furan Moiety: The furan moiety can be attached through a nucleophilic substitution reaction using furan-2-carbaldehyde and a suitable base.
Final Coupling: The final coupling step involves the reaction of the intermediate with propanoyl chloride in the presence of a base to form the desired propanamide derivative.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening for optimal reaction conditions, and the use of catalysts to increase yield and reduce reaction times.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the furan moiety, leading to the formation of furan-2,3-dione derivatives.
Reduction: Reduction reactions can occur at the quinazolinone core, converting the dioxo groups to hydroxyl groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are commonly used.
Substitution: Nucleophiles such as amines, thiols, and alkoxides can be used under basic conditions.
Major Products
Oxidation: Furan-2,3-dione derivatives.
Reduction: Hydroxyquinazolinone derivatives.
Substitution: Various substituted chlorophenyl derivatives.
Scientific Research Applications
Basic Information
- Molecular Formula : C24H22ClN3O3
- Molecular Weight : 445.90 g/mol
- CAS Number : Not explicitly listed but can be derived from its structure.
Structural Characteristics
The compound features a tetrahydroquinazoline core, which is known for its diverse biological activities. The presence of furan and chlorophenyl groups enhances its pharmacological profile.
Anticancer Activity
Research indicates that compounds similar to 3-{1-[(2-chlorophenyl)methyl]-2,4-dioxo-1,2,3,4-tetrahydroquinazolin-3-yl}-N-[(furan-2-yl)methyl]propanamide exhibit significant anticancer properties. For instance:
- In vitro studies have shown that related tetrahydroquinazoline derivatives inhibit the growth of various cancer cell lines. The National Cancer Institute (NCI) protocols have been employed to evaluate such compounds against a broad spectrum of tumor cells, demonstrating promising results in cell viability assays .
Antimicrobial Properties
The compound's structural components suggest potential antimicrobial activity. Compounds with similar frameworks have been reported to possess:
- Antibacterial effects against Gram-positive and Gram-negative bacteria.
- Antifungal properties that could be beneficial in treating fungal infections .
Anti-inflammatory Effects
The presence of specific substituents in the compound may also confer anti-inflammatory properties. Research on related compounds has shown:
| Activity Type | Related Compounds | Observed Effects |
|---|---|---|
| Anticancer | Tetrahydroquinazoline derivatives | Significant growth inhibition in cancer cell lines |
| Antimicrobial | Quinazoline-based compounds | Effective against various bacterial strains |
| Anti-inflammatory | Similar quinazoline structures | Reduced levels of inflammatory markers |
Table 2: Structure-Activity Relationship (SAR)
| Structural Feature | Impact on Activity |
|---|---|
| Tetrahydroquinazoline core | Enhances anticancer activity |
| Furan ring | Potentially increases bioactivity |
| Chlorophenyl group | Contributes to antimicrobial effects |
Case Study 1: Anticancer Efficacy
A study conducted by the NCI evaluated the efficacy of a series of tetrahydroquinazoline derivatives, including those structurally similar to the target compound. The results indicated:
- A mean growth inhibition (GI) value of 15.72 µM against human tumor cells, suggesting a strong potential for development as an anticancer agent .
Case Study 2: Antimicrobial Screening
In another study focusing on antimicrobial activity, several quinazoline derivatives were tested against common pathogens:
Mechanism of Action
The mechanism of action of 3-{1-[(2-chlorophenyl)methyl]-2,4-dioxo-1,2,3,4-tetrahydroquinazolin-3-yl}-N-[(furan-2-yl)methyl]propanamide involves its interaction with specific molecular targets:
Enzyme Inhibition: The compound can inhibit enzymes such as kinases and proteases, which play a role in various biological processes.
Receptor Binding: It can bind to specific receptors, modulating their activity and leading to therapeutic effects.
Pathways Involved: The compound may affect signaling pathways such as the MAPK/ERK pathway, which is involved in cell proliferation and survival.
Comparison with Similar Compounds
N-(2-Furylmethyl)-3-[1-(3-nitrobenzyl)-2,4-dioxo-1,4-dihydro-3(2H)-quinazolinyl]propanamide (CAS 899788-21-7)
- Key Differences :
- Substitution: 3-Nitrobenzyl vs. 2-chlorobenzyl.
- Molecular Weight: 448.435 g/mol (vs. ~440–450 g/mol for the target compound).
- Impact :
- Higher molecular weight due to the nitro group may reduce solubility.
- Nitro-substituted analogs often exhibit stronger biological activity but may face toxicity challenges .
N-(4-Chlorophenyl)-2-((4-oxo-3-(3,4,5-trimethoxybenzyl)-3,4-dihydroquinazolin-2-yl)thio)propanamide (Compound 14, )
- Key Differences :
- Substitution: 3,4,5-Trimethoxybenzyl vs. 2-chlorobenzyl.
- Side Chain: Thioether-linked propanamide vs. amide-linked propanamide.
- Impact :
- Methoxy groups improve solubility due to their electron-donating nature.
- The thioether linkage may alter metabolic stability and target interactions compared to the standard amide bond .
Analogs with Heterocyclic Core Modifications
3-[5-[(3-Chlorophenyl)methylsulfanyl]-4-(3-methoxypropyl)-1,2,4-triazol-3-yl]-N-[(2-methoxyphenyl)methyl]propanamide ()
- Key Differences: Core Structure: 1,2,4-Triazole vs. quinazolinone. Substituents: 3-Chlorophenylmethylsulfanyl and 2-methoxyphenylmethyl. Impact:
- Sulfur atoms in the side chain may influence redox metabolism and bioavailability .
Functional Group and Pharmacokinetic Comparisons
Biological Activity
The compound 3-{1-[(2-chlorophenyl)methyl]-2,4-dioxo-1,2,3,4-tetrahydroquinazolin-3-yl}-N-[(furan-2-yl)methyl]propanamide is a synthetic derivative that has garnered attention for its potential biological activities. This article reviews its pharmacological properties, including anticancer, antibacterial, and anti-inflammatory effects, supported by various studies and data.
Chemical Structure
The compound features a complex structure that includes a tetrahydroquinazoline moiety and a furan substituent. The presence of the 2-chlorophenyl group is significant in enhancing its biological activity.
Anticancer Activity
Several studies have investigated the anticancer potential of compounds similar to the target molecule. For instance:
- In vitro studies indicated that derivatives with similar structures exhibit significant cytotoxicity against various cancer cell lines, including MCF-7 (breast cancer) and HeLa (cervical cancer). The IC50 values for these compounds ranged from 1.8 µM to 4.5 µM , indicating potent activity comparable to standard chemotherapeutics like Doxorubicin .
Antibacterial Activity
The antibacterial properties of the compound have also been explored:
- In vitro assays demonstrated moderate to strong activity against Gram-positive and Gram-negative bacteria. Compounds structurally related to our target showed effective inhibition against Staphylococcus aureus and Escherichia coli, with minimum inhibitory concentrations (MIC) ranging from 12.5 µg/mL to 50 µg/mL .
Anti-inflammatory Activity
The compound's potential anti-inflammatory effects were assessed through various models:
- In vivo studies indicated that similar compounds could reduce inflammation markers in animal models of arthritis and colitis. The administration of these compounds resulted in a significant decrease in pro-inflammatory cytokines such as TNF-alpha and IL-6 .
The biological activities of this compound can be attributed to its ability to interact with specific molecular targets:
- Cell Cycle Arrest : Compounds similar in structure have been shown to induce cell cycle arrest at the G2/M phase in cancer cells, leading to apoptosis.
- Enzyme Inhibition : The furan moiety may enhance binding affinity to enzymes involved in cancer proliferation and bacterial metabolism.
Case Studies
Recent case studies highlight the efficacy of the compound in preclinical settings:
Q & A
Q. What synthetic methodologies are recommended for synthesizing this compound, and how can reaction conditions be optimized?
The compound’s synthesis typically involves multi-step protocols, including cyclization and coupling reactions. For example, quinazolinone derivatives are synthesized via condensation of anthranilic acid derivatives with urea or thiourea under acidic conditions. Substituent introduction (e.g., 2-chlorobenzyl or furfurylmethyl groups) may require nucleophilic substitution or amidation steps. Reaction optimization can involve:
- Catalyst selection : Use of DIPEA (N,N-diisopropylethylamine) as a base for deprotonation in coupling reactions (e.g., -35°C, 7 hours for triazine intermediates) .
- Solvent systems : Dioxane or THF for improved solubility of intermediates .
- Temperature control : Low-temperature steps (-35°C) to minimize side reactions during triazine formation . Yield improvements often require iterative adjustments to stoichiometry and purification via column chromatography or recrystallization.
Q. Which spectroscopic techniques are critical for characterizing this compound’s structure and purity?
- NMR spectroscopy : and NMR are essential for confirming substituent positions (e.g., distinguishing quinazolinone carbonyl signals at ~170 ppm). For example, methylene protons in the 2-chlorobenzyl group resonate at δ 4.5–5.0 ppm .
- Mass spectrometry (HRMS) : Validates molecular weight (e.g., expected [M+H]+ ion for CHClNO: ~473.12 g/mol).
- HPLC : Purity assessment using reverse-phase columns (≥98% purity threshold for biological assays) .
Advanced Research Questions
Q. How do structural modifications at the quinazolinone core influence pharmacological activity, and what contradictions exist in SAR studies?
- Substituent effects : The 2-chlorobenzyl group enhances lipophilicity, potentially improving blood-brain barrier penetration for CNS targets (e.g., anticonvulsant activity in GABA receptor models) . Conversely, bulkier substituents may reduce solubility.
- Contradictory findings : In some studies, electron-withdrawing groups (e.g., -Cl) at the phenyl ring enhance activity, while others report diminished efficacy due to metabolic instability . SAR contradictions often arise from divergent assay conditions (e.g., in vitro vs. in vivo models) or target specificity.
Q. What strategies resolve discrepancies in biological assay data across different experimental models?
- Standardized protocols : Ensure consistent cell lines (e.g., HEK293 for receptor binding) and assay durations. Variability in IC values for quinazolinone derivatives has been linked to differences in ATP concentrations in kinase assays .
- Meta-analysis : Cross-reference data from orthogonal assays (e.g., fluorescence polarization vs. radiometric binding) to confirm target engagement .
- Physicochemical profiling : Address solubility discrepancies by measuring logP and pKa under physiological conditions (e.g., PBS buffer at pH 7.4) .
Q. How can computational modeling predict interactions between this compound and biological targets like GABA receptors?
- Molecular docking : Software like AutoDock Vina can simulate binding poses of the quinazolinone core within the GABA receptor’s benzodiazepine site. Key interactions include hydrogen bonding with α1-subunit residues (e.g., Asn60) and hydrophobic contacts with the 2-chlorophenyl group .
- MD simulations : Assess binding stability over 100-ns trajectories to identify critical residues for mutagenesis validation .
- ADMET prediction : Tools like SwissADME evaluate metabolic liabilities (e.g., cytochrome P450 inhibition risk due to furan methylation) .
Methodological Considerations
Q. What are key parameters for designing solubility and stability studies under physiological conditions?
- Solubility screening : Use biorelevant media (e.g., FaSSIF/FeSSIF) and quantify via UV-Vis spectroscopy. For this compound, co-solvents like DMSO (≤0.1% v/v) may be required .
- Stability assays : Monitor degradation in plasma (37°C, 24 hours) via LC-MS. Quinazolinone derivatives are prone to hydrolysis at high pH (>8.0) .
- Temperature control : Store lyophilized samples at -80°C to prevent dimerization or oxidation .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
